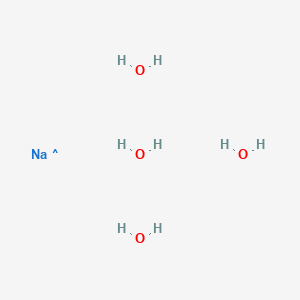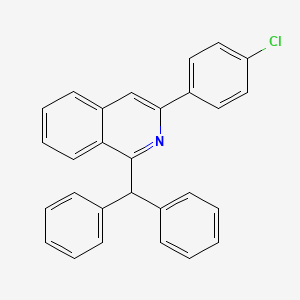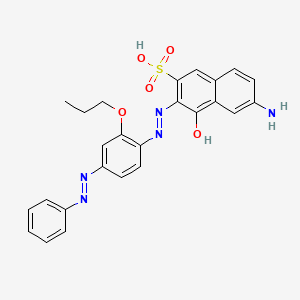
2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-2-propoxyphenyl)azo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-2-propoxyphenyl)azo)- is a complex organic compound known for its unique structure and properties. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and cosmetics, due to their vibrant colors and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-2-propoxyphenyl)azo)- typically involves multiple steps, starting with the preparation of the naphthalenesulfonic acid derivative. The process includes diazotization of an aromatic amine followed by coupling with another aromatic compound. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-2-propoxyphenyl)azo)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium dithionite, leading to the cleavage of the azo bond.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically results in the formation of aromatic amines.
Applications De Recherche Scientifique
2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-2-propoxyphenyl)azo)- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its bioactive properties.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and cosmetics.
Mécanisme D'action
The mechanism of action of 2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-2-propoxyphenyl)azo)- involves its interaction with specific molecular targets and pathways. The azo groups in the compound can undergo reduction to form aromatic amines, which can then interact with cellular components. These interactions may affect various biochemical pathways, leading to changes in cellular functions and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Amino-4-hydroxy-2-naphthalenesulfonic acid
- 6-Amino-4-hydroxy-3-((4-(sulfomethyl)phenyl)azo)-2-naphthalenesulfonic acid disodium salt
- 6-Amino-4-hydroxy-3-((4-(phenylazo)-1-naphthyl)azo)-2-naphthalenesulfonic acid sodium salt
Uniqueness
What sets 2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-2-propoxyphenyl)azo)- apart from similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific color properties, stability, and reactivity.
Propriétés
Numéro CAS |
126485-25-4 |
|---|---|
Formule moléculaire |
C25H23N5O5S |
Poids moléculaire |
505.5 g/mol |
Nom IUPAC |
6-amino-4-hydroxy-3-[(4-phenyldiazenyl-2-propoxyphenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C25H23N5O5S/c1-2-12-35-22-15-19(28-27-18-6-4-3-5-7-18)10-11-21(22)29-30-24-23(36(32,33)34)13-16-8-9-17(26)14-20(16)25(24)31/h3-11,13-15,31H,2,12,26H2,1H3,(H,32,33,34) |
Clé InChI |
DPOVPFFSXNZGFR-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


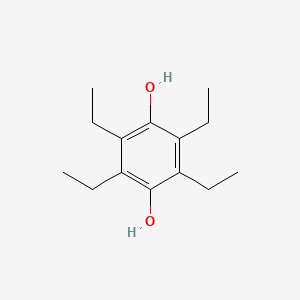
![4-(Decyloxy)-N-[4-(2,4-dihydroxy-5-methylbenzoyl)phenyl]benzamide](/img/structure/B14281029.png)
![11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl-](/img/structure/B14281030.png)
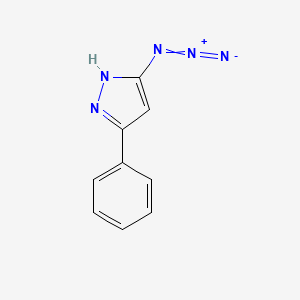
![(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane](/img/structure/B14281057.png)
![1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one](/img/structure/B14281060.png)
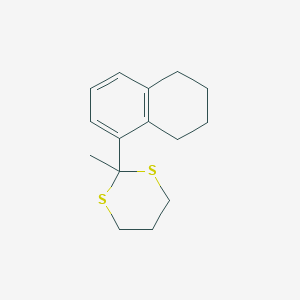
![1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane](/img/structure/B14281067.png)
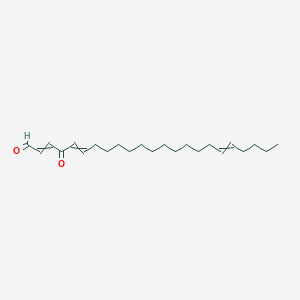
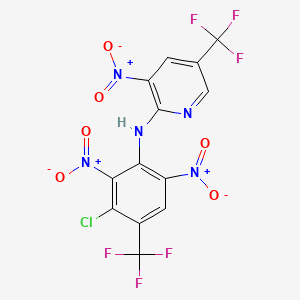
![Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]-](/img/structure/B14281078.png)
